4,4-Difluoropiperidine-2-carboxylic acid

PHGDH Inhibition Serine Synthesis Pathway Cancer Metabolism

Researchers designing selective CNS-penetrant drugs or peptidomimetics often encounter off-target toxicity from unintended PHGDH inhibition. 4,4-Difluoropiperidine-2-carboxylic acid (CAS 403503-73-1) eliminates this risk-demonstrated PHGDH IC50 >150 µM versus 85.1 µM for the 4-methyl analog. • Ideal chiral scaffold for dual orexin receptor antagonists & stable peptide surrogates. • Gem-difluoro motif blocks oxidative metabolism, enhancing pharmacokinetic profiles. • Supplied as (2S)-enantiomer, ≥98% purity, with global shipping from stock.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
Cat. No. B15092590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoropiperidine-2-carboxylic acid
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1(F)F)C(=O)O
InChIInChI=1S/C6H9F2NO2/c7-6(8)1-2-9-4(3-6)5(10)11/h4,9H,1-3H2,(H,10,11)
InChIKeyGEKRVNGNCNQGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoropiperidine-2-carboxylic acid: Physicochemical Profile


4,4-Difluoropiperidine-2-carboxylic acid is a fluorinated piperidine amino acid with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol. It features a piperidine ring with two fluorine atoms at the 4-position and a carboxylic acid at the 2-position. The compound is primarily available as a chiral (2S)-enantiomer [1]. The computed XLogP3-AA value is -1.7, reflecting the hydrophilic character of the free amino acid [1]. This compound serves as a key scaffold in medicinal chemistry, often employed in the synthesis of enzyme inhibitors and receptor antagonists [2].

4,4-Difluoropiperidine-2-carboxylic acid: Irreplaceable vs Analogs


The unique 4,4-gem-difluoro substitution in 4,4-difluoropiperidine-2-carboxylic acid imparts distinct physicochemical and biological properties that preclude simple substitution with unsubstituted, mono-fluorinated, or alkyl-substituted piperidine-2-carboxylic acid analogs. The difluoro motif significantly alters lipophilicity, metabolic stability, and target engagement profiles. For instance, the presence of the two fluorine atoms at the 4-position can enhance metabolic stability by blocking oxidative metabolism, a property not shared by the parent piperidine-2-carboxylic acid or its 4-methyl analog [1]. Furthermore, the specific electronic and conformational effects of the gem-difluoro group can influence binding affinity and selectivity for certain biological targets, such as orexin receptors [2] or various cytochrome P450 enzymes [3]. Consequently, selecting the correct fluorination pattern is critical for achieving desired pharmacological or chemical outcomes.

4,4-Difluoropiperidine-2-carboxylic acid: Comparative Evidence


PHGDH Inhibition: Selectivity Advantage

In a head-to-head enzymatic assay, 4,4-difluoropiperidine-2-carboxylic acid exhibited no significant inhibitory activity against phosphoglycerate dehydrogenase (PHGDH), with an IC50 >150 µM. In contrast, the closely related 4-methylpiperidine-2-carboxylic acid demonstrated measurable inhibition, with an IC50 of 85.1 µM (95% CI: 37.8–101.2 µM) [1]. This indicates that the 4,4-difluoro substitution abolishes the off-target PHGDH inhibitory activity observed with the 4-methyl analog.

PHGDH Inhibition Serine Synthesis Pathway Cancer Metabolism

Free Amino Acid Lipophilicity Comparison

The free amino acid, (2S)-4,4-difluoropiperidine-2-carboxylic acid, has a calculated LogP of -1.90 . This is significantly lower than the LogP values reported for more lipophilic derivatives, such as the Fmoc-protected variant (LogP ~3.21) and the Boc-protected variant (CLogP = 1.85–2.04) . This highlights that the core scaffold itself is highly polar, which can be a critical determinant for aqueous solubility and target engagement in polar binding pockets.

Lipophilicity Physicochemical Properties Drug Design

CYP2D6 Inhibition Profile

4,4-Difluoropiperidine-2-carboxylic acid has been shown to inhibit the cytochrome P450 enzyme CYP2D6 with an IC50 of 10,000 nM (10 µM) in human liver microsomes [1]. This is a moderate level of inhibition, which is a key piece of information for predicting potential drug-drug interactions when this scaffold is used in vivo.

Cytochrome P450 CYP2D6 Drug Metabolism ADME

Orexin Receptor Antagonism Profile

Derivatives of 4,4-difluoropiperidine-2-carboxylic acid are claimed in patents as potent orexin receptor antagonists [1]. While specific IC50 values for the unsubstituted core scaffold are not provided in the patent, the 4,4-difluoropiperidine motif is highlighted as a key structural element for achieving potent antagonism at both Orexin-1 and Orexin-2 receptors. This is in contrast to many orexin antagonists that show selectivity for one receptor subtype over the other [2].

Orexin Receptor Antagonist Neuroscience Sleep Disorders

4,4-Difluoropiperidine-2-carboxylic acid: Key Application Scenarios


Selective PHGDH Inhibitor Development

The demonstrated lack of PHGDH inhibitory activity (IC50 >150 µM) for 4,4-difluoropiperidine-2-carboxylic acid [1] makes it an ideal core scaffold for building PHGDH inhibitors with a high degree of selectivity. Researchers can incorporate this moiety into larger molecules without introducing off-target PHGDH inhibition, a significant advantage over the 4-methylpiperidine-2-carboxylic acid analog which shows moderate PHGDH inhibition (IC50 = 85.1 µM) [1]. This allows for the design of inhibitors that are more likely to avoid on-target toxicity related to serine synthesis pathway disruption.

CNS-Penetrant Orexin Receptor Antagonists

The 4,4-difluoropiperidine-2-carboxylic acid scaffold is a key component in the synthesis of potent dual orexin receptor antagonists [2]. The low lipophilicity of the free amino acid (LogP = -1.90) can be strategically increased through derivatization, as seen with the Fmoc- and Boc-protected analogs, to achieve optimal blood-brain barrier penetration. This makes it a valuable starting material for medicinal chemistry programs targeting sleep disorders and other CNS indications where orexin signaling is implicated [3].

Peptide Mimetics with Enhanced Metabolic Stability

The gem-difluoro substitution at the 4-position is known to enhance metabolic stability by blocking oxidative metabolism at that site [4]. When incorporated into peptide or peptidomimetic frameworks, 4,4-difluoropiperidine-2-carboxylic acid can serve as a proline or pipecolic acid surrogate with improved pharmacokinetic properties. This is particularly relevant for developing orally bioavailable peptide-based therapeutics or for creating stable tools for in vivo target validation studies.

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